molecular formula C13H15N5OS B2652197 5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide CAS No. 1797183-11-9

5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2652197
CAS No.: 1797183-11-9
M. Wt: 289.36
InChI Key: UMDQGJWTWDTMGZ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

While specific synthesis methods for “5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide” are not available, thiazoles in general can be synthesized through various methods. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to the specified chemical structure have been synthesized and characterized, focusing on their potential in medicinal chemistry and materials science. For example, pyrazole and pyrazine derivatives have been synthesized to explore their cytotoxic activities against certain cancer cell lines and antimicrobial properties against various pathogens (Hassan, Hafez, & Osman, 2014). These studies involve detailed synthetic routes to introduce different functional groups and assess their impact on biological activity.

Biological Activities

  • Significant antimicrobial activities have been documented for substituted pyridine and pyrazine derivatives, with some showing potency against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Additionally, certain derivatives exhibit antiviral activities, including compounds that have shown significant inhibitory effects against the H5N1 influenza virus, suggesting their potential in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

Applications in Drug Discovery

  • The research also extends to the exploration of these compounds in drug discovery, where their role as inhibitors of photosynthetic electron transport has been studied. This provides insights into their mechanism of action and potential applications in developing herbicides (Vicentini et al., 2005). Furthermore, derivatives have been evaluated for their antitumor activities, offering a foundation for developing new cancer therapeutics.

Mechanism of Action

The mechanism of action of thiazoles can vary depending on their structure and the biological system they interact with. For example, some (2-aminothiazol-4-yl)methylesters showed antitubercular activity against M. tuberculosis H37Rv strain .

Future Directions

Thiazoles continue to be an area of interest for researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities.

Properties

IUPAC Name

5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-9-6-16-11(7-15-9)12(19)17-10-2-4-18(8-10)13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDQGJWTWDTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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